molecular formula C6H6N2S B13429078 2-Methyl-4h-pyrrolo[2,3-d]thiazole

2-Methyl-4h-pyrrolo[2,3-d]thiazole

Cat. No.: B13429078
M. Wt: 138.19 g/mol
InChI Key: ATROTOREUWDBSW-UHFFFAOYSA-N
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Description

2-Methyl-4H-pyrrolo[2,3-d]thiazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4H-pyrrolo[2,3-d]thiazole typically involves the esterification of 2-methylpyridine with thiolacetic acid, followed by bromination and reduction . The reaction conditions are as follows:

    Esterification: 2-methylpyridine is reacted with thiolacetic acid in the presence of a suitable catalyst.

    Bromination: The esterified product is then subjected to bromination using bromine or a brominating agent.

    Reduction: The brominated intermediate is reduced to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4H-pyrrolo[2,3-d]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the thiazole ring, leading to different derivatives.

    Substitution: The methyl group and other positions on the ring system can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the ring system .

Scientific Research Applications

2-Methyl-4H-pyrrolo[2,3-d]thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4H-pyrrolo[2,3-d]thiazole involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways. These interactions are mediated by the compound’s ability to bind to active sites or allosteric sites on target proteins, leading to changes in their function .

Comparison with Similar Compounds

    Thiazole: A simpler heterocyclic compound with a single thiazole ring.

    Pyrrole: A basic heterocyclic compound with a single pyrrole ring.

    Pyrrolopyrazine: A compound with a fused pyrrole and pyrazine ring system.

Comparison: 2-Methyl-4H-pyrrolo[2,3-d]thiazole is unique due to its fused ring system, which imparts distinct chemical and biological properties. Compared to thiazole and pyrrole, it offers a more complex structure that can interact with a broader range of biological targets. Pyrrolopyrazine, while similar in having a fused ring system, differs in its nitrogen content and resulting biological activities .

Properties

Molecular Formula

C6H6N2S

Molecular Weight

138.19 g/mol

IUPAC Name

2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole

InChI

InChI=1S/C6H6N2S/c1-4-8-6-5(9-4)2-3-7-6/h2-3,7H,1H3

InChI Key

ATROTOREUWDBSW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CN2

Origin of Product

United States

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